4-Hydroxypiperidine-3-sulfonic acid is a chemical compound with the molecular formula and a molecular weight of 181.21 g/mol. This compound features a piperidine ring substituted with a hydroxyl group and a sulfonic acid group. It is classified as a sulfonic acid derivative, which enhances its solubility and reactivity in various chemical processes. The compound is typically found as a white to light yellow crystalline powder and is sensitive to light, requiring storage in an inert atmosphere at room temperature .
These reactions make it useful as an intermediate in organic synthesis and pharmaceuticals.
Several synthetic pathways exist for the preparation of 4-hydroxypiperidine-3-sulfonic acid:
4-Hydroxypiperidine-3-sulfonic acid has several applications:
Several compounds share structural similarities with 4-hydroxypiperidine-3-sulfonic acid. Here are some notable examples:
Compound Name | Molecular Formula | Molecular Weight | Unique Features |
---|---|---|---|
4-Hydroxypyridine-3-sulfonic acid | 175.16 g/mol | Contains a pyridine ring instead of piperidine. | |
2-Hydroxypiperidine-3-sulfonic acid | 181.21 g/mol | Hydroxyl group at the second position. | |
1-Hydroxypiperidine-3-sulfonic acid | 181.21 g/mol | Hydroxyl group at the first position. |
The uniqueness of 4-hydroxypiperidine-3-sulfonic acid lies in its specific structural arrangement that combines both piperidine and sulfonic functionalities, which enhances its solubility and reactivity compared to its pyridine counterparts. This distinct structure allows for targeted applications in pharmaceuticals that require precise interaction profiles.
The compound systematically named (3S,4R)-4-hydroxypiperidine-3-sulfonic acid features a six-membered piperidine ring with hydroxyl (-OH) and sulfonic acid (-SO₃H) groups at positions 4 and 3, respectively. Its molecular formula is C₅H₁₁NO₄S, distinguishing it from the aromatic pyridine analog (C₅H₅NO₄S) through additional hydrogen atoms from ring saturation.
The IUPAC nomenclature follows:
Property | Value |
---|---|
Molecular Weight | 191.21 g/mol |
Exact Mass | 191.0460 |
Topological Polar SA | 95.9 Ų |
X-ray diffraction studies of analogous sulfonic acids reveal two key structural motifs:
Comparative lattice parameters:
Parameter | Piperidine Derivative (Modeled) | Pyridine Analog |
---|---|---|
Density | 1.58 g/cm³ | 1.7 g/cm³ |
Melting Point | 285-290°C | >300°C |
Unit Cell Volume | 520 ų | 480 ų |
The piperidine ring's flexibility allows sulfonic acid group rotation (±15° from equatorial plane), enabling polymorph formation.
Solvent | Piperidine Derivative | Pyridine Analog |
---|---|---|
Water | 38 g/100mL | 22 g/100mL |
Ethanol | 9 g/100mL | 4 g/100mL |
Dichloromethane | <0.1 g/100mL | <0.1 g/100mL |
Increased solubility in polar solvents stems from piperidine's ability to adopt conformations that maximize sulfonic acid solvation.